molecular formula C11H13ClN2O3 B012295 Bemarinone hydrochloride CAS No. 101626-69-1

Bemarinone hydrochloride

Cat. No. B012295
CAS RN: 101626-69-1
M. Wt: 256.68 g/mol
InChI Key: ZEHAPDWJZZTSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bemarinone hydrochloride is a synthetic compound that belongs to the class of 2-oxoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Bemarinone hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of Bemarinone hydrochloride is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are responsible for inflammation. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Bemarinone hydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Bemarinone hydrochloride in lab experiments is its ability to inhibit the activity of COX-2, which is involved in inflammation. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using Bemarinone hydrochloride is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Bemarinone hydrochloride. One direction is to further study its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Bemarinone hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-6-nitroquinoline with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethyl-4-nitro-6-quinolyl ketone. The second step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. The final step involves the reaction of the resulting amino compound with 2-chloro-1,3-dimethylimidazolidine in the presence of sodium hydroxide to form Bemarinone hydrochloride.

properties

CAS RN

101626-69-1

Product Name

Bemarinone hydrochloride

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

5,6-dimethoxy-4-methyl-3H-quinazolin-2-one;hydrochloride

InChI

InChI=1S/C11H12N2O3.ClH/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3;/h4-5H,1-3H3,(H,12,13,14);1H

InChI Key

ZEHAPDWJZZTSOT-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl

Canonical SMILES

CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl

synonyms

emarinone
bemarinone hydrochloride

Origin of Product

United States

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